

distinguishing the properties of monomeric AlBr3 and dimeric Al2Br6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aluminum bromide	
Cat. No.:	B048194	Get Quote

A Comprehensive Guide to the Properties of Monomeric AlBr3 and Dimeric Al2Br6

For researchers, scientists, and drug development professionals utilizing **aluminum bromide**, a thorough understanding of its existence as both a monomer (AlBr₃) and a dimer (Al₂Br₆) is crucial for predictable and reproducible experimental outcomes. This guide provides a detailed comparison of the structural, spectroscopic, and thermodynamic properties of these two forms, supported by experimental data.

Structural and Physical Properties: A Tale of Two Forms

Aluminum bromide's structure is highly dependent on its physical state and temperature. In the solid state, it exists exclusively as the dimeric Al₂Br₆. This dimeric form also predominates in the liquid phase and in the gas phase at lower temperatures. At elevated temperatures in the gas phase, the dimer dissociates into the monomeric AlBr₃ form.[1]

Monomeric AlBr₃: The monomeric form, AlBr₃, possesses a trigonal planar structure with D₃h symmetry.[1] In this arrangement, the aluminum atom is at the center, bonded to three bromine atoms with bond angles of 120°. The hybridization of the aluminum atom is described as sp².[1]

Dimeric Al₂Br₆: The dimeric form, Al₂Br₆, is composed of two AlBr₄ tetrahedra that share a common edge, resulting in a structure with D₂h symmetry.[1] This dimer features two types of

bromine atoms: four terminal and two bridging. The bridging bromine atoms are bonded to both aluminum atoms.

The dissociation of the dimer into two monomers is an endothermic process:

 $Al_2Br_6 \rightleftharpoons 2AlBr_3 (\Delta H^\circ diss = 59 kJ/mol)[1]$

Comparative Data

The following table summarizes the key quantitative differences between monomeric AlBr₃ and dimeric Al₂Br₆ based on gas-phase electron diffraction and spectroscopic studies.

Property	Monomeric AlBr₃	Dimeric Al₂Br ₆
Molecular Formula	AlBr ₃	Al ₂ Br ₆
Molar Mass (g/mol)	266.69	533.38
Symmetry	D₃h (Trigonal Planar)	D₂h (Bridged Dimer)
Al-Br Bond Length (Å)	2.221(3)	Terminal: 2.234(4) Bridging: 2.433(7)
Br-Al-Br Bond Angle (°)	120	Terminal: 122.1(31) Bridging: 91.6(6)
Vibrational Frequencies (IR active, cm ⁻¹)	v₂(out-of-plane bend): ~95 v₃(asym. stretch): ~480 v₄(in- plane bend): ~110	V12(ring pucker): ~55 V17(bridge bend): ~145 V16(terminal rock): ~205 V15(terminal stretch): ~410
Existence	High-temperature gas phase	Solid, liquid, and low- temperature gas phase

Experimental Protocols Synthesis of Aluminum Bromide (Al₂Br₆)

A common method for synthesizing **aluminum bromide** is the direct reaction of aluminum metal with liquid bromine. This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

- Aluminum foil or powder
- · Liquid bromine
- A reaction vessel (e.g., a round-bottom flask) equipped with a dropping funnel and a reflux condenser
- An inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

- Place a known quantity of aluminum in the reaction vessel.
- Flush the apparatus with an inert gas to exclude moisture.
- Slowly add liquid bromine to the aluminum via the dropping funnel. The reaction is vigorous and will produce heat and fumes of **aluminum bromide**.
- Control the reaction rate by adjusting the addition rate of bromine and, if necessary, by cooling the reaction vessel.
- Once the reaction is complete, the crude **aluminum bromide** can be purified by sublimation.

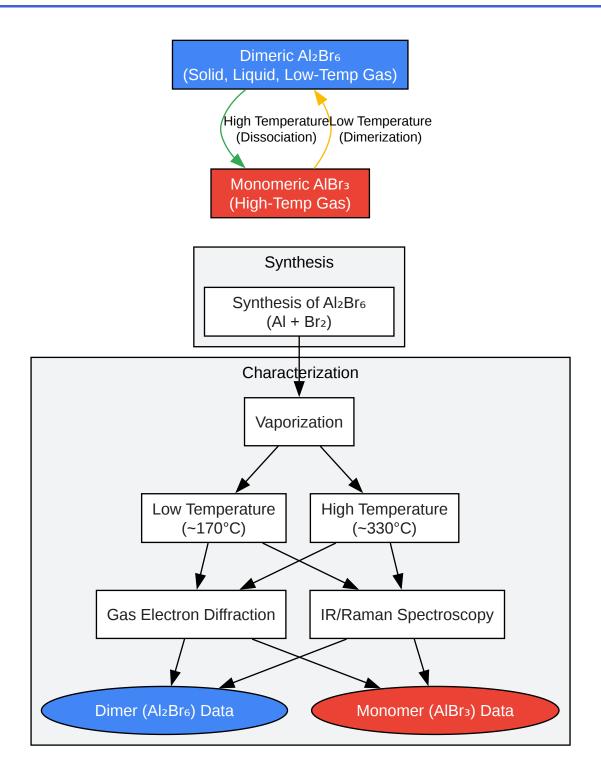
Characterization of Monomeric AlBr3 and Dimeric Al2Br6

Distinguishing between the monomeric and dimeric forms requires techniques capable of probing the species under specific conditions, primarily in the gas phase at varying temperatures.

Gas-Phase Electron Diffraction (GED):

- A sample of aluminum bromide is heated in a specialized oven to the desired temperature to produce a vapor.
- To study the dimer (Al₂Br₆), a temperature of approximately 167°C is used.

- To study the monomer (AlBr₃), a much higher temperature, around 330°C, is required to
 ensure a significant population of the monomeric species. At this temperature, the vapor will
 be a mixture, and the data analysis will need to account for the presence of a small
 percentage of the dimer.
- A beam of high-energy electrons is passed through the vapor.
- The electrons are diffracted by the molecules, and the resulting diffraction pattern is recorded.
- Analysis of the diffraction pattern allows for the determination of bond lengths and angles.


Vibrational Spectroscopy (IR/Raman):

- The **aluminum bromide** sample is placed in a high-temperature gas cell with windows transparent to infrared radiation (e.g., CsI or diamond).
- The cell is heated to the desired temperature to vaporize the sample.
- For the dimer, spectra are recorded at temperatures below the dissociation point (e.g., 150-200°C).
- For the monomer, the cell is heated to a high temperature (e.g., >400°C) to favor the monomeric form.
- An infrared or Raman spectrum of the gas-phase species is recorded.
- The observed vibrational frequencies are assigned to the specific vibrational modes of the monomer or dimer based on their known symmetries.

Visualizing the Relationship and Workflow

The following diagrams illustrate the equilibrium between the monomer and dimer and a typical experimental workflow for their characterization.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aluminium bromide Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [distinguishing the properties of monomeric AlBr3 and dimeric Al2Br6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048194#distinguishing-the-properties-of-monomericalbr3-and-dimeric-al2br6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com